molecular formula C17H10ClN3S B2963255 3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 885461-04-1

3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B2963255
CAS No.: 885461-04-1
M. Wt: 323.8
InChI Key: NIIDBNGUIBYDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:

Safety and Hazards

Specific safety and hazard information for “4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine” is not available in the search results. It is intended for research use only and not for diagnostic or therapeutic use .

Future Directions

While specific future directions for “4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine” are not available in the search results, there is ongoing interest in the synthesis of pyrimidine derivatives due to their diverse biological potential . Future research may focus on constructing novel pyrimidines with higher selectivity as anticancer agents .

Preparation Methods

The synthesis of 3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . Another method includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3S/c18-15-13-9-14(11-5-2-1-3-6-11)22-17(13)21-16(20-15)12-7-4-8-19-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIDBNGUIBYDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885461-04-1
Record name 3-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.